molecular formula C9H6BrNO B1506412 6-Bromoisoquinolin-4-ol CAS No. 1015070-56-0

6-Bromoisoquinolin-4-ol

Cat. No.: B1506412
CAS No.: 1015070-56-0
M. Wt: 224.05 g/mol
InChI Key: KXGSBBRPEPMUTK-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-4-ol is a brominated isoquinoline derivative characterized by a hydroxyl group at position 4 and a bromine atom at position 6 of the isoquinoline scaffold. This compound is primarily utilized in research settings as a synthetic intermediate for developing pharmaceuticals, agrochemicals, and materials science applications . Suppliers such as BuGuCh & Partners and American Elements® list this compound among their catalogs, underscoring its commercial availability for specialized chemical synthesis . Its molecular formula is C₉H₆BrNO, with a molecular weight of 224.06 g/mol, and its structure enables reactivity at both the hydroxyl and bromine sites, facilitating further functionalization .

Scientific Research Applications

6-Bromoisoquinolin-4-ol is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex organic compounds and is utilized in the development of pharmaceuticals, agrochemicals, and materials science. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Bromoisoquinolin-4-ol is structurally similar to other brominated isoquinolines, such as 6-bromoisoquinolin-1-ol and 6-bromoquinolin-4-ol. its unique position of the hydroxyl group at the 4th position distinguishes it from these compounds. The presence of the hydroxyl group enhances its reactivity and makes it more suitable for certain chemical transformations.

Comparison with Similar Compounds

To contextualize the properties and applications of 6-Bromoisoquinolin-4-ol, the following structurally related compounds are analyzed (Table 1). Key differences in substituent positions, heterocyclic cores, and functional groups influence their physicochemical and biochemical behaviors.

Table 1: Structural and Molecular Comparison of this compound and Analogues

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Inferences
This compound Isoquinoline -OH (4), -Br (6) C₉H₆BrNO 224.06 Polar hydroxyl enhances solubility; bromine enables cross-coupling reactions
5-Bromoisoquinolin-1(2H)-one Isoquinoline -Br (5), ketone (1) C₉H₆BrNO 224.06 Ketone group increases electrophilicity; potential for nucleophilic additions
4-Bromo-6-methoxyisoquinolin-1-ol Isoquinoline -Br (4), -OCH₃ (6), -OH (1) C₁₀H₈BrNO₂ 254.08 Methoxy group improves lipophilicity; steric hindrance at position 6
6-Bromo-3-methylisoquinolin-1(2H)-one Isoquinoline -Br (6), -CH₃ (3), ketone (1) C₁₀H₈BrNO 238.08 Methyl group enhances metabolic stability; ketone offers reactivity
6-Bromo-4-phenylquinazolin-2-ol Quinazoline -Br (6), -Ph (4), -OH (2) C₁₄H₉BrN₂O 301.14 Phenyl group increases π-π stacking potential; quinazoline core alters electronic properties

Key Observations

Positional Effects of Bromine and Hydroxyl Groups: In this compound, the proximity of the hydroxyl (position 4) and bromine (position 6) creates a polarizable region, favoring hydrogen bonding and metal-catalyzed reactions. In contrast, 4-bromo-6-methoxyisoquinolin-1-ol () positions bromine at 4 and hydroxyl at 1, reducing electronic conjugation between these groups .

Functional Group Variations: Replacement of the hydroxyl group with a ketone (e.g., 5-Bromoisoquinolin-1(2H)-one) introduces electrophilic character, making it more reactive toward nucleophiles like Grignard reagents . The methoxy group in 4-bromo-6-methoxyisoquinolin-1-ol enhances membrane permeability compared to hydroxyl-containing analogues, a critical factor in drug design .

Impact of Heterocyclic Core: 6-Bromo-4-phenylquinazolin-2-ol () substitutes the isoquinoline core with a quinazoline system, which has distinct electronic properties due to the additional nitrogen atom. This modification may alter binding affinities in biological targets, such as kinase inhibitors .

Research Implications and Limitations

Further studies are needed to quantify these effects empirically. Nevertheless, the positional and functional diversity among these analogues underscores their versatility in medicinal chemistry and materials science.

Biological Activity

6-Bromoisoquinolin-4-ol is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrNOC_9H_6BrNO. It features a bromine atom at the 6-position of the isoquinoline ring and a hydroxyl group at the 4-position. The presence of these substituents plays a crucial role in determining its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including halopalladation cyclization and regioselective substitution techniques. These synthetic pathways allow for the introduction of different functional groups that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from isoquinoline structures have shown promising cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at specific positions can significantly enhance anticancer activity.

Table 1 summarizes the IC50 values of various isoquinoline derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMV-4-111.19
EllipticineMV-4-111.0
IsoellipticineMOLM-131.0
Quinazoline derivativeA54984.20

These results suggest that this compound may serve as a lead compound for developing novel anticancer agents, particularly for acute myeloid leukemia (AML) treatment due to its inhibition of MYLK4, a kinase associated with AML progression .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures possess varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance these activities by increasing the compound's lipophilicity, allowing better penetration into bacterial membranes.

Case Studies

  • MYLK4 Inhibition : A study demonstrated that derivatives of isoquinoline, including this compound, exhibited significant inhibitory activity against MYLK4 with IC50 values in the nanomolar range. This suggests potential therapeutic applications in targeting AML .
  • Cytotoxicity in Cancer Cell Lines : Research involving various isoquinoline derivatives revealed selective cytotoxicity towards tumorigenic cell lines compared to non-tumorigenic ones, indicating a promising therapeutic index for compounds like this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 6-Bromoisoquinolin-4-ol?

  • Methodological Answer : The compound is typically synthesized via electrophilic substitution or halogenation of the isoquinoline core. For example, bromination at the 6-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Post-synthetic hydroxylation at the 4-position may involve hydrolysis of a methoxy or nitro precursor under acidic or basic conditions. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and a gradient of ethyl acetate/hexane .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–9.0 ppm) and hydroxyl protons (broad peak near δ 5–6 ppm). The bromine atom induces deshielding in adjacent carbons.
  • IR Spectroscopy : Confirm the hydroxyl group (O–H stretch ~3200 cm⁻¹) and aromatic C–Br (600–700 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 224) and isotopic patterns due to bromine .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 0–6°C in amber vials to prevent degradation via light-sensitive bromine dissociation or oxidation of the hydroxyl group. Desiccants like silica gel should be used to avoid hygroscopic effects .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of isoquinoline derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For 6-bromination, steric and electronic factors favor substitution at the 6-position over the 5- or 8-positions. Using bulky bases (e.g., LDA) or Lewis acids (e.g., FeCl₃) can enhance selectivity. Computational DFT studies (e.g., Fukui indices) may predict reactive sites .

Q. What strategies enable functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer : The bromine atom allows for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl, amine, or heterocyclic moieties. The hydroxyl group can be derivatized via Mitsunobu reactions or acylated for prodrug development. Orthogonal protection (e.g., silyl ethers for –OH) ensures stepwise functionalization .

Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) or IC₅₀ values may arise from assay conditions (e.g., solvent, cell line). Standardize protocols using CLSI guidelines and validate via dose-response curves. Compare with structurally similar controls (e.g., 3-Chloro-6-methoxyquinolin-4-ol) to contextualize activity trends .

Q. What computational tools are effective for studying the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding modes to enzymes like topoisomerases. MD simulations (GROMACS) assess stability of ligand-protein complexes over time. QSAR models correlate substituent effects (e.g., bromine vs. chlorine) with activity .

Q. How can researchers design comparative studies to evaluate this compound against related heterocycles?

  • Methodological Answer : Use a panel of analogs (e.g., 6-Fluoro- or 6-Chloro-isoquinolin-4-ol) in parallel assays. Control variables include lipophilicity (logP), hydrogen-bonding capacity, and steric bulk. Statistical analysis (ANOVA) identifies significant differences in activity .

Q. Experimental Design & Data Analysis

Q. What protocols mitigate toxicity risks during in vitro testing of this compound?

  • Methodological Answer : Conduct cytotoxicity assays (MTT, LDH release) on HEK-293 or HepG2 cells prior to pharmacological studies. Use EC₅₀ values to establish safe dosing ranges. Include NAC (N-acetylcysteine) in culture media to counteract oxidative stress induced by brominated compounds .

Q. How are crystallographic data used to validate the compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and packing motifs. For this compound, compare with reported isoquinoline structures (e.g., CCDC entry 4LL) to verify the bromine and hydroxyl positions. Resolve disorder using SHELXL refinement .

Q. What methodologies optimize the compound’s solubility for pharmacokinetic studies?

  • Methodological Answer : Employ co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations. Measure solubility via shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF). LC-MS quantifies plasma stability .

Q. How can isotope-labeled analogs (e.g., ¹³C- or ²H-6-Bromoisoquinolin-4-ol) be synthesized for metabolic studies?

  • Methodological Answer : Incorporate isotopes via Pd-catalyzed cross-coupling with labeled reagents (e.g., ¹³C-methyl iodide) or deuterated solvents (D₂O) during hydroxylation. Confirm isotopic purity using HRMS and NMR .

Q. Contradictions & Advanced Methodologies

Q. Why do conflicting reports exist regarding the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : Steric hindrance from the adjacent hydroxyl group may slow SN2 reactions. Alternative pathways (e.g., radical or aromatic substitution) could dominate under specific conditions. Kinetic studies (UV-Vis monitoring) and trapping intermediates (e.g., with TEMPO) clarify mechanisms .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer : Replace toxic brominating agents (Br₂) with HBr/H₂O₂ systems. Use solvent-free mechanochemical grinding or microwave-assisted reactions to reduce energy use. Biocatalytic approaches (haloperoxidases) are emerging alternatives .

Q. What experimental designs address the compound’s photodegradation in biological assays?

  • Methodological Answer : Conduct stability studies under UV/visible light (ICH Q1B guidelines). Use amber glassware or light-blocking incubators. LC-MS identifies degradation products (e.g., debrominated isoquinoline) .

Properties

IUPAC Name

6-bromoisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGSBBRPEPMUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721117
Record name 6-Bromoisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015070-56-0
Record name 6-Bromoisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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